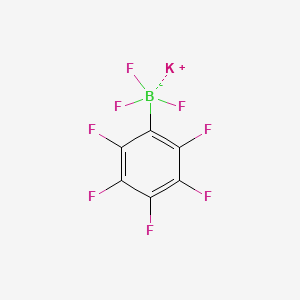
Acid Brown 265
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Brown 265 is a synthetic dye belonging to the class of acid dyes. These dyes are known for their affinity to protein-based fibers such as wool, silk, and nylon. This compound is primarily used in the textile industry to impart a brown color to fabrics. The dye is characterized by its water solubility and ability to form strong bonds with fibers under acidic conditions .
Vorbereitungsmethoden
The synthesis of Acid Brown 265 involves a multi-step chemical process. The primary synthetic route includes the diazotization of 2-amino-4,6-dinitrophenol followed by coupling with 2,4-diaminobenzenesulfonic acid. The reaction is carried out under controlled pressure and temperature conditions, often involving the use of formic acid and chromium compounds to achieve the desired product .
Industrial production of this compound typically involves large-scale batch processes where the reactants are mixed in reactors, and the product is isolated through filtration and drying. The use of advanced equipment ensures consistency in the quality and yield of the dye .
Analyse Chemischer Reaktionen
Acid Brown 265 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds, often using reducing agents like sodium dithionite.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
Acid Brown 265 has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties under different pH conditions.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in drug delivery systems and as a marker in diagnostic tests.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and coatings
Wirkmechanismus
The mechanism of action of Acid Brown 265 involves its interaction with the fibers it dyes. The dye molecules contain sulfonic acid groups that carry a negative charge, allowing them to form strong ionic bonds with the positively charged sites on protein fibers. This interaction ensures a durable and colorfast connection, maintaining the brilliance of the color even after repeated washes .
Vergleich Mit ähnlichen Verbindungen
Acid Brown 265 can be compared with other acid dyes such as Acid Brown 20 and Acid Brown 75. While all these dyes share similar properties, this compound is unique in its specific shade and its high affinity for certain fibers. The presence of specific functional groups in its structure also contributes to its distinct chemical behavior and applications .
Similar compounds include:
Acid Brown 20: Known for its strong deepening shades and used for dyeing silk and wool.
Acid Brown 75: Another acid dye with similar applications but different shade and chemical properties.
This compound stands out due to its specific synthesis route and the unique properties it imparts to dyed materials.
Eigenschaften
CAS-Nummer |
10343-57-4 |
|---|---|
Molekularformel |
Cl6W |
Molekulargewicht |
0 |
Synonyme |
Acid Brown 265 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




